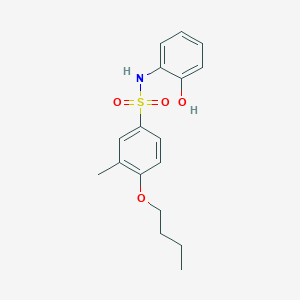![molecular formula C19H24N2O4S B273287 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as Pimavanserin, is a drug that has been developed for the treatment of psychosis associated with Parkinson's disease. It is a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor.
Mecanismo De Acción
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine acts as a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor. It has a high affinity for this receptor and blocks its activation by serotonin. This results in a reduction of the hallucinatory and delusional symptoms associated with Parkinson's disease psychosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile with a long half-life and low potential for drug interactions. It is well-tolerated by patients and has a low incidence of adverse effects. This compound does not appear to have a significant effect on motor function in patients with Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It has a well-defined mechanism of action and is highly selective for the 5-HT2A receptor. This compound has also been shown to be effective in animal models of Parkinson's disease psychosis. However, the limitations of this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in the treatment of neuropsychiatric disorders. Further research is needed to determine its efficacy in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, the development of new drugs that target the 5-HT2A receptor may lead to the discovery of more effective treatments for neuropsychiatric disorders. Finally, the use of this compound in combination with other drugs may lead to improved outcomes for patients with Parkinson's disease psychosis.
Métodos De Síntesis
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxybenzaldehyde with 1-(2-methoxy-5-methylphenyl)sulfonyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to produce this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of psychosis associated with Parkinson's disease. Clinical trials have demonstrated its efficacy in reducing hallucinations and delusions in patients with Parkinson's disease psychosis. This compound has also been investigated for its potential use in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
Fórmula molecular |
C19H24N2O4S |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O4S/c1-15-4-9-18(25-3)19(14-15)26(22,23)21-12-10-20(11-13-21)16-5-7-17(24-2)8-6-16/h4-9,14H,10-13H2,1-3H3 |
Clave InChI |
GVPWRHSLVZZGMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)









